3,5-Bis(bromomethyl)pyridine
Overview
Description
3,5-Bis(bromomethyl)pyridine is a useful research compound. Its molecular formula is C7H7Br2N and its molecular weight is 264.94 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Science
Sophie Monmoton and colleagues (2008) synthesized hyperbranched polyelectrolytes using 3,5-bis(bromomethyl)pyridine hydrobromide. These polyelectrolytes were created through the poly(N-alkylation) of monomers, demonstrating the compound's utility in developing new polymer materials with potentially unique properties, such as high reactivity and specific structural characteristics Monmoton et al., 2008.
Organometallic Chemistry and Catalysis
In the domain of organometallic chemistry, J. Hurtado and colleagues (2009) reported on chromium(III) complexes with terdentate ligands derived from this compound. These complexes exhibit significant activity in ethylene polymerization, showcasing the role of this compound in synthesizing catalysts for industrial polymer production Hurtado et al., 2009.
Material Science
In material science, M. Shibahara and colleagues (2008) synthesized multilayered 3.3pyridinophanes using a method involving this compound. These compounds, through specific synthetic strategies, could lead to materials with novel optical and electronic properties Shibahara et al., 2008.
Photophysical Properties
The study of photophysical properties has also benefited from this compound. T. K. Khan and colleagues (2010) explored the nucleophilic substitution reactions involving this compound to produce BODIPY dyes with modified photophysical properties. This highlights the compound's utility in developing novel dyes with potential applications in bioimaging and sensors Khan et al., 2010.
Safety and Hazards
3,5-Bis(bromomethyl)pyridine is considered hazardous. It’s harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this chemical, including wearing protective equipment and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Mechanism of Action
Target of Action
Bromomethylpyridine compounds are generally used in organic synthesis, suggesting that their targets could be a wide range of organic compounds .
Mode of Action
Bromomethylpyridines are known to participate in various organic reactions . For instance, they can be used in the synthesis of colorimetric and fluorescence chemosensors .
Biochemical Pathways
Bromomethylpyridines have been used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 3,5-Bis(bromomethyl)pyridine may affect pathways involving carbon–carbon bond formation.
Result of Action
Given its use in organic synthesis, it can be inferred that it may facilitate the formation of new organic compounds .
Properties
IUPAC Name |
3,5-bis(bromomethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPJVHHHVZSAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442522 | |
Record name | 3,5-bis(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35991-75-4 | |
Record name | 3,5-bis(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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